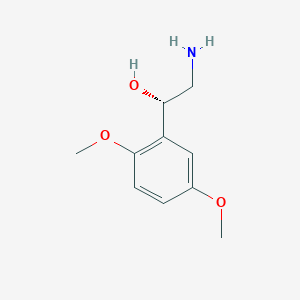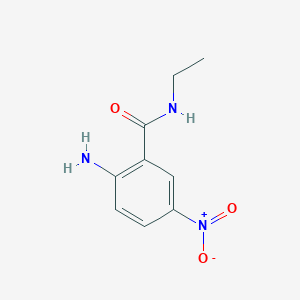
ethyl1-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazole ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of ethyl imidazole-2-carboxylate with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the effects of trifluoromethyl groups on biological activity and metabolic stability.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors by increasing lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid
- 1-(Trifluoromethyl)-1H-imidazole-4-carboxylate
- 1-(Trifluoromethyl)-1H-imidazole-5-carboxylate
Comparison: Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity compared to other similar compounds. The position of the trifluoromethyl group on the imidazole ring also plays a crucial role in determining the compound’s chemical properties and biological activity .
Propriétés
Formule moléculaire |
C7H7F3N2O2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
ethyl 1-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4-12(5)7(8,9)10/h3-4H,2H2,1H3 |
Clé InChI |
FDSYMHWNBRPNFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


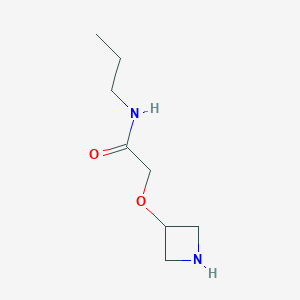
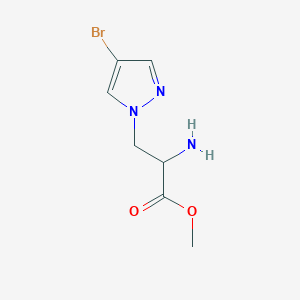
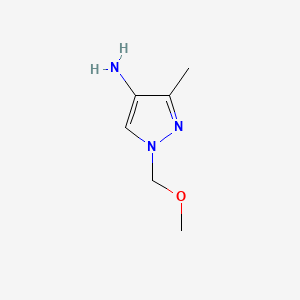
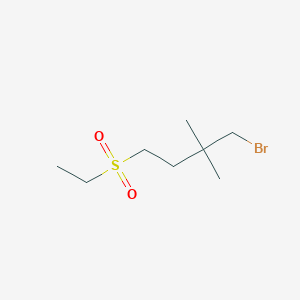
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
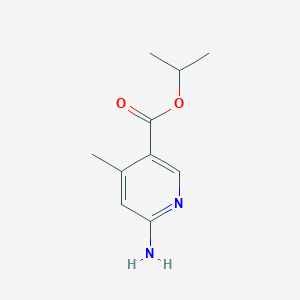



![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
